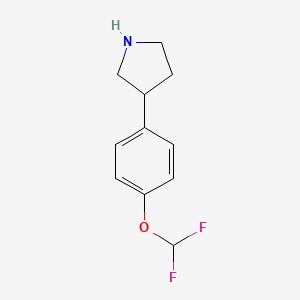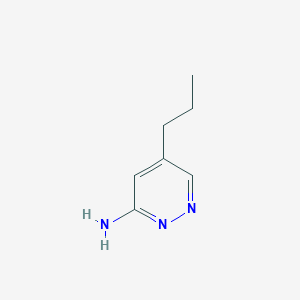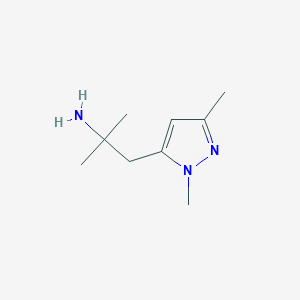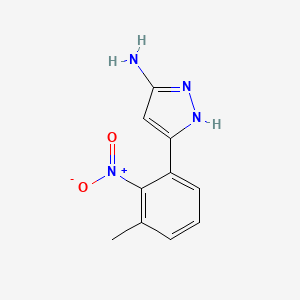
1-(5-Bromo-2-fluorophenyl)cyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-fluorophenyl)cyclohexan-1-amine is an organic compound with the molecular formula C12H15BrFN It is characterized by a cyclohexane ring substituted with a bromine and fluorine atom on a phenyl ring, and an amine group attached to the cyclohexane ring
Métodos De Preparación
The synthesis of 1-(5-Bromo-2-fluorophenyl)cyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-2-fluorobenzene and cyclohexanone.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a nucleophilic substitution reaction. This can be achieved by reacting 5-bromo-2-fluorobenzene with a suitable nucleophile under controlled conditions.
Cyclohexanone Reaction: The intermediate is then reacted with cyclohexanone in the presence of a reducing agent to form the desired cyclohexan-1-amine derivative.
Purification: The final product is purified using standard techniques such as recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.
Análisis De Reacciones Químicas
1-(5-Bromo-2-fluorophenyl)cyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amine derivatives.
Substitution: The bromine and fluorine atoms on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-fluorophenyl)cyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied
Propiedades
Fórmula molecular |
C12H15BrFN |
|---|---|
Peso molecular |
272.16 g/mol |
Nombre IUPAC |
1-(5-bromo-2-fluorophenyl)cyclohexan-1-amine |
InChI |
InChI=1S/C12H15BrFN/c13-9-4-5-11(14)10(8-9)12(15)6-2-1-3-7-12/h4-5,8H,1-3,6-7,15H2 |
Clave InChI |
VYYBICFDUCHRJW-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(C2=C(C=CC(=C2)Br)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-(Benzo[d]thiazol-2-yl)-2-methylbutanal](/img/structure/B13597380.png)





